molecular formula C6H9BrClN3 B13917008 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride

Cat. No.: B13917008
M. Wt: 238.51 g/mol
InChI Key: OVOWRUGLIUQBIQ-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride is a heterocyclic compound with a unique structure that includes a bromine atom and a tetrahydropyrazolo[1,5-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride typically involves the bromination of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process may involve the use of solvents such as acetonitrile or dichloromethane and requires careful temperature control to ensure the selective bromination of the desired position .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or amino derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride involves its interaction with specific molecular targets within the cell. The bromine atom and the pyrazolo[1,5-a]pyrazine core play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins involved in key cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions and may contribute to its higher binding affinity towards certain molecular targets compared to its analogs .

Properties

Molecular Formula

C6H9BrClN3

Molecular Weight

238.51 g/mol

IUPAC Name

2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride

InChI

InChI=1S/C6H8BrN3.ClH/c7-6-3-5-4-8-1-2-10(5)9-6;/h3,8H,1-2,4H2;1H

InChI Key

OVOWRUGLIUQBIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)Br)CN1.Cl

Origin of Product

United States

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